molecular formula C17H14Cl2O3 B2996609 Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate CAS No. 344280-28-0

Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate

Cat. No.: B2996609
CAS No.: 344280-28-0
M. Wt: 337.2
InChI Key: DFDYMDVBOAHPOF-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of two chlorophenyl groups and a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate typically involves the esterification of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid.

    Reduction: Formation of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate exerts its effects depends on its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-bromophenyl)-4-(4-bromophenyl)-4-oxobutanoate: Similar structure with bromine substituents instead of chlorine.

    Methyl 2-(3-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanoate: Similar structure with fluorine substituents instead of chlorine.

    Methyl 2-(3-methylphenyl)-4-(4-methylphenyl)-4-oxobutanoate: Similar structure with methyl substituents instead of chlorine.

Uniqueness

Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. The chlorophenyl groups can participate in specific chemical reactions that may not be possible with other substituents, making this compound valuable for certain applications.

Properties

IUPAC Name

methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-22-17(21)15(12-3-2-4-14(19)9-12)10-16(20)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDYMDVBOAHPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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